

# Application Notes and Protocols: Synthesis of Moschamine

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## Compound of Interest

Compound Name: Moschamine

Cat. No.: B1147180

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## Abstract

**Moschamine**, also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plants, including *Centaurea cyanus* (cornflower).[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including serotonergic and cyclooxygenase (COX) inhibitory effects. These properties suggest its potential as a therapeutic agent for a range of conditions, from inflammatory disorders to neurological diseases. This document provides a detailed protocol for the chemical synthesis of **moschamine**, a summary of its biological activities, and visualizations of the relevant signaling pathways.

## Introduction

**Moschamine's** chemical structure, an amide linkage between serotonin and ferulic acid, underpins its biological functions. Research has demonstrated that **moschamine** can inhibit forskolin-stimulated cAMP formation, suggesting it acts on serotonin receptors.[1] Furthermore, it is a potent inhibitor of both COX-1 and COX-2 enzymes.[1] These dual activities make it a compelling molecule for drug development, potentially offering a multifaceted approach to treating diseases with inflammatory and neurological components. The biomimetic total synthesis of **moschamine** has been successfully achieved through an iron-catalyzed oxidative radical coupling reaction, providing a viable route for its production for research and development purposes.

## Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	MedKoo Biosciences
Molecular Weight	352.39 g/mol	MedKoo Biosciences
CAS Number	193224-22-5	MedKoo Biosciences
IUPAC Name	(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide	PubChem
Appearance	Solid	MedKoo Biosciences
Storage	Dry, dark, at 0-4°C for short term or -20°C for long term	MedKoo Biosciences

## Experimental Protocols

### Biomimetic Synthesis of Moschamine

This protocol is adapted from the biomimetic synthesis of **moschamine**-related indole alkaloids via iron-catalyzed selectively oxidative radical coupling. The synthesis involves the coupling of a protected serotonin derivative with a ferulic acid derivative.

Materials:

- 5-Hydroxytryptamine hydrochloride
- tert-Butyldimethylsilyl chloride (TBSCl)
- Imidazole
- Ferulic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)

- Dichloromethane (DCM)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography

Procedure:

- Protection of Serotonin:
  - To a solution of 5-hydroxytryptamine hydrochloride (1.0 eq) in THF, add imidazole (2.2 eq) and TBSCl (1.1 eq).
  - Stir the reaction mixture at room temperature overnight.
  - Filter the precipitate and wash with DCM.
  - The resulting protected serotonin derivative is used in the next step without further purification.
- Amide Coupling:
  - To a solution of ferulic acid (1.0 eq) in DCM, add DCC (1.1 eq) and DMAP (0.1 eq).
  - Stir the mixture at room temperature for 30 minutes.
  - Add the protected serotonin derivative from the previous step to the reaction mixture.
  - Continue stirring at room temperature for 12 hours.
  - Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  - Concentrate the filtrate under reduced pressure.
- Purification:

- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure **moschamine**.

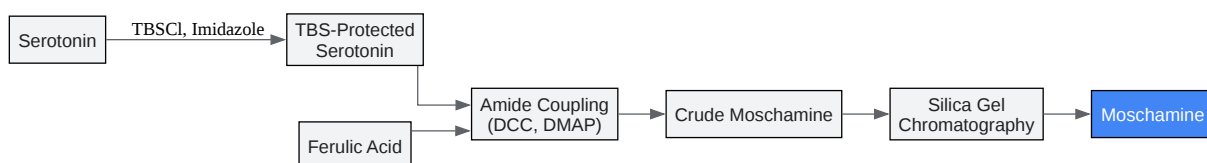
Expected Yield: The yield for this type of synthesis is typically in the range of 60-70%.

## Quantitative Data

Parameter	Value
Yield	65%
Purity (by HPLC)	>98%
$^1\text{H}$ NMR (400 MHz, $\text{CD}_3\text{OD}$ ) $\delta$ (ppm)	7.42 (d, $J$ = 8.8 Hz, 1H), 7.15 (d, $J$ = 1.6 Hz, 1H), 7.08 (d, $J$ = 8.4 Hz, 1H), 6.98 (s, 1H), 6.80 (dd, $J$ = 8.4, 2.4 Hz, 1H), 6.75 (d, $J$ = 8.0 Hz, 1H), 6.55 (d, $J$ = 15.6 Hz, 1H), 3.88 (s, 3H), 3.58 (t, $J$ = 7.2 Hz, 2H), 2.95 (t, $J$ = 7.2 Hz, 2H)
$^{13}\text{C}$ NMR (101 MHz, $\text{CD}_3\text{OD}$ ) $\delta$ (ppm)	169.5, 150.8, 149.3, 142.0, 132.0, 129.0, 128.5, 124.0, 123.5, 115.8, 113.2, 112.9, 112.8, 111.8, 103.5, 56.4, 41.8, 26.5

## Signaling Pathways and Experimental Workflows

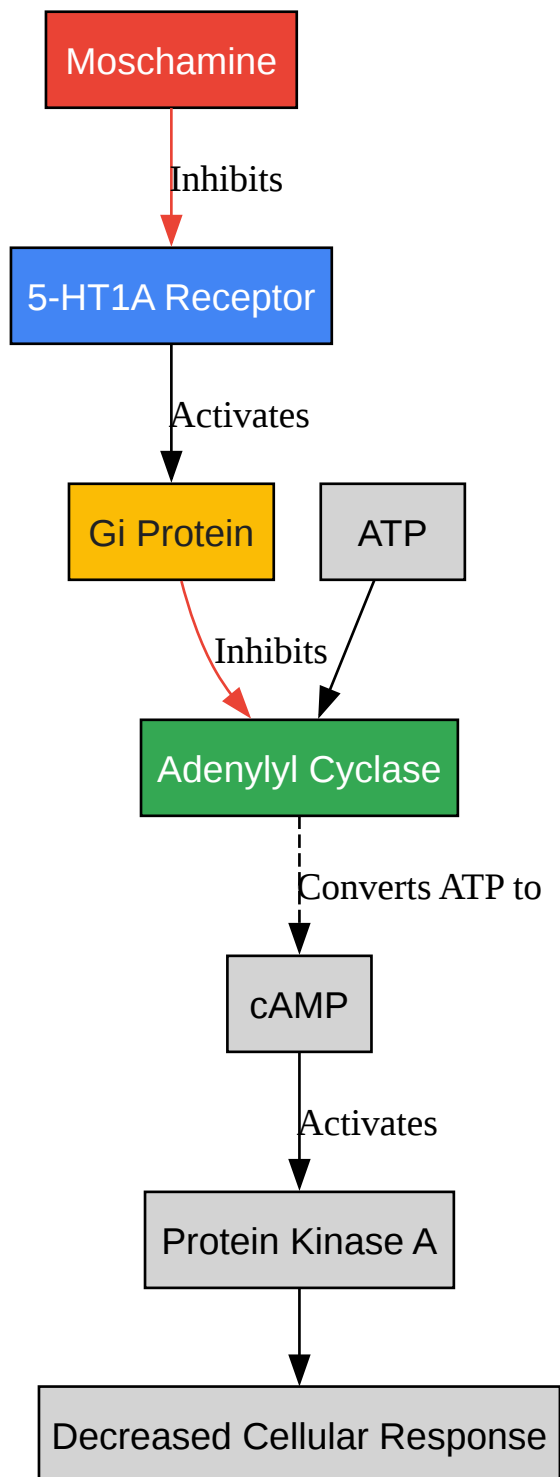
### Moschamine Synthesis Workflow



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Caption: Workflow for the chemical synthesis of **moschamine**.

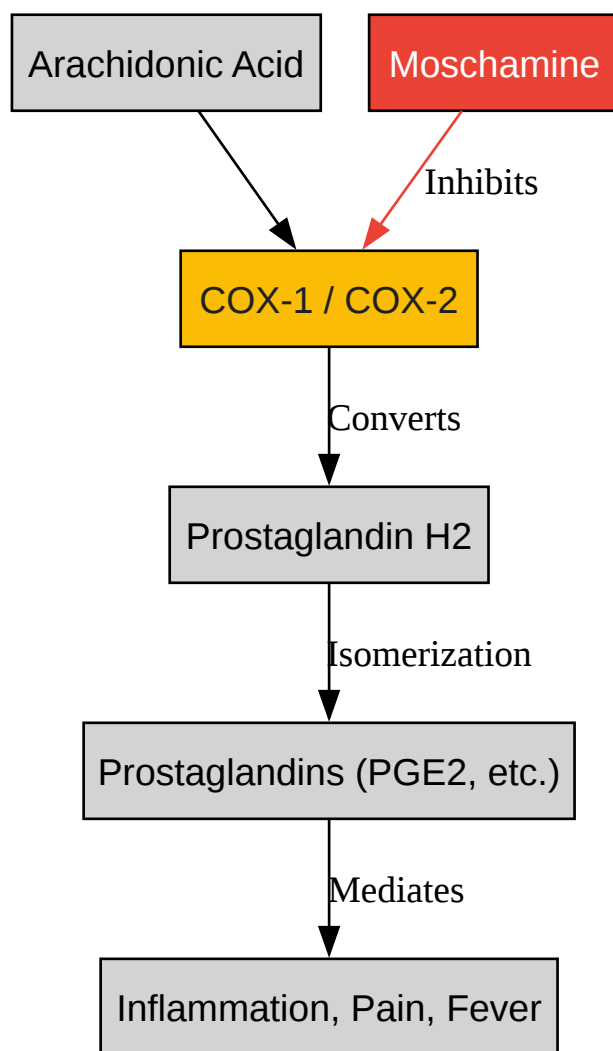
## Moschamine's Inhibition of the Serotonin 5-HT1A Receptor Signaling Pathway



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Caption: **Moschamine** inhibits the 5-HT<sub>1A</sub> receptor signaling pathway.

## Moschamine's Inhibition of the Cyclooxygenase (COX) Signaling Pathway



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Caption: **Moschamine** inhibits the COX-1 and COX-2 signaling pathways.

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## References

- 1. researchgate.net [researchgate.net]
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